5-(4-Ethylphenyl)-2-fluorophenol
Description
5-(4-Ethylphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position of the phenol ring and a 4-ethylphenyl substituent at the 5-position. Fluorophenols are known for enhanced acidity compared to non-fluorinated phenols due to the electron-withdrawing effect of fluorine, while alkylaryl groups like 4-ethylphenyl contribute to increased lipophilicity and steric bulk . These properties make it a candidate for applications in medicinal chemistry, agrochemicals, or material science.
Properties
IUPAC Name |
5-(4-ethylphenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCQLAGWAXIVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684127 | |
| Record name | 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-09-1 | |
| Record name | 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-2-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 5-(4-Ethylphenyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the starting material in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Ethylphenyl)-2-fluorophenol may involve a continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The starting materials are fed into a reactor, where they undergo fluorination under optimized conditions. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted phenols, depending on the nucleophile used.
Scientific Research Applications
5-(4-Ethylphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction.
Comparison with Similar Compounds
2-Fluorophenol
Structural Differences :
- 2-Fluorophenol lacks the 4-ethylphenyl substituent, making it simpler in structure and less lipophilic. Physicochemical Properties:
- The pKa of 2-fluorophenol is approximately 8.3, lower than phenol (pKa ~10), due to fluorine’s electron-withdrawing effect. In contrast, 5-(4-ethylphenyl)-2-fluorophenol is expected to have a similar acidity but reduced water solubility due to the hydrophobic ethylphenyl group . Analytical Challenges:
- The ethylphenyl group in the target compound may exacerbate such challenges by increasing adsorption tendencies .
5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6)
Structural Differences :
- This compound replaces the phenol ring with a pyrimidin-2-ol ring, introducing nitrogen atoms that alter electronic properties and hydrogen-bonding capacity . Applications:
- Pyrimidinols are often explored as kinase inhibitors or antiviral agents. The ethylphenyl group in both compounds suggests shared strategies for optimizing lipophilicity in drug design, though the phenolic vs. pyrimidine core would lead to divergent biological targets .
2-Fluoro-5-(4-fluorophenyl)pyridine
Structural Differences :
- A pyridine ring replaces the phenol, with fluorine at the 2-position and a 4-fluorophenyl group at the 5-position. Electronic Effects:
- The absence of a hydroxyl group eliminates acidic proton donation, altering solubility and interaction profiles .
3-Phenyl-5-(4-ethylphenyl)imidazolidin-2,4-dione (IM-3)
Structural Differences :
- IM-3 features an imidazolidinone core with 4-ethylphenyl and phenyl substituents. Unlike the target compound, it lacks fluorine but includes a diketone moiety. Biological Relevance:
- IM-3 exhibits central nervous system (CNS) activity, suggesting that the ethylphenyl group may enhance blood-brain barrier penetration. The target compound’s phenol group could confer antioxidant or anti-inflammatory properties, diverging from IM-3’s mechanism .
Crystallographic Considerations :
- and highlight the role of fluorine and aryl groups in crystal packing. For example, 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one () shows intermolecular hydrogen bonds involving fluorine and carbonyl groups. The target compound’s crystal structure may exhibit similar interactions, with the ethylphenyl group influencing lattice stability .
Key Data Table: Comparative Properties
| Compound | Core Structure | Substituents | pKa (Estimated) | LogP (Estimated) | Key Applications |
|---|---|---|---|---|---|
| 5-(4-Ethylphenyl)-2-fluorophenol | Phenol | 2-F, 5-(4-Ethylphenyl) | ~8.5 | 3.2 | Drug intermediates, antioxidants |
| 2-Fluorophenol | Phenol | 2-F | 8.3 | 1.8 | Analytical standards |
| 5-(4-Ethylphenyl)pyrimidin-2-ol | Pyrimidine | 2-OH, 5-(4-Ethylphenyl) | ~7.9 | 2.9 | Kinase inhibitors |
| IM-3 | Imidazolidinone | 3-Ph, 5-(4-Ethylphenyl) | N/A | 3.5 | CNS therapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
